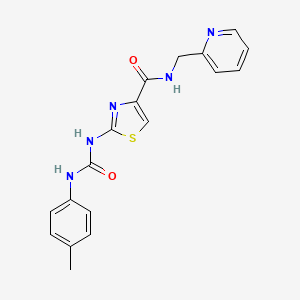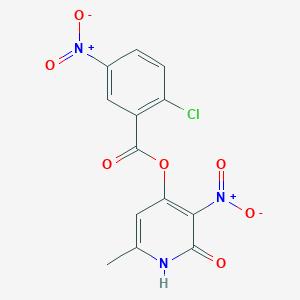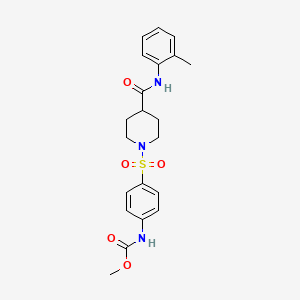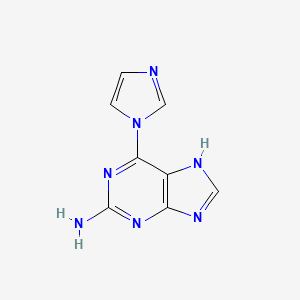
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a thiophene moiety, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Thiophene Moiety: The thiophene group can be introduced via a Grignard reaction or a Suzuki coupling reaction.
Attachment of the Sulfonamide Group: This step involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide linkage.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse functional groups.
Industry: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites, while the sulfonamide group can interact with amino acid residues. The thiophene moiety may enhance the compound’s binding affinity through π-π interactions.
Comparación Con Compuestos Similares
- 1-(2-hydroxy-2-(phenyl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-hydroxy-2-(furan-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
Comparison: 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the thiophene ring, which can confer different electronic properties and reactivity compared to similar compounds with phenyl or furan rings. This uniqueness may result in distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[2-(4-sulfamoylphenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S2/c18-28(25,26)13-5-3-12(4-6-13)7-8-19-17(24)14-10-22(21-20-14)11-15(23)16-2-1-9-27-16/h1-6,9-10,15,23H,7-8,11H2,(H,19,24)(H2,18,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQUNEIXZCPSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(4-(thiophen-2-yl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2595250.png)

![7-chloro-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2595252.png)

![methyl 4-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate](/img/structure/B2595254.png)
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2595256.png)
![3-methyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]butanamide](/img/structure/B2595259.png)
![N-[(4-METHOXYPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2595260.png)

![2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2595265.png)
![N-cyclohexyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2595266.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595269.png)

![N-[(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-ynamide](/img/structure/B2595273.png)
